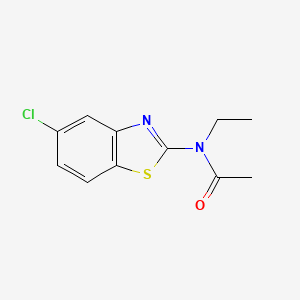![molecular formula C15H23ClN2O B7629557 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone hydrochloride, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic drug that acts as a potent stimulant and has been found to be highly addictive. The drug has been banned in many countries due to its potential for abuse and addiction.
作用机制
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the drug's stimulant effects, including increased energy, alertness, and euphoria. 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has also been found to have some affinity for the serotonin transporter, although its effects on serotonin levels in the brain are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been found to have a number of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has also been found to have some neurotoxic effects, particularly on dopamine neurons in the brain.
实验室实验的优点和局限性
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been used in a number of laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride in these experiments is that it has a similar mechanism of action to other drugs in the cathinone class, such as cocaine and amphetamines. This allows researchers to compare the effects of different drugs on the brain and behavior. However, one limitation of using 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride in laboratory experiments is that it is a highly addictive drug that can be difficult to control in animal studies.
未来方向
There are a number of potential future directions for research on 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride. One area of interest is the drug's potential for treating certain psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Studies have shown that 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has some efficacy in treating these disorders, although more research is needed to fully understand its potential. Another area of interest is the drug's potential for abuse and addiction, and how to develop effective treatments for individuals who become addicted to the drug. Finally, further research is needed to fully understand the neurotoxic effects of 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride on the brain, and how these effects can be mitigated or prevented.
合成方法
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride can be synthesized through a number of different methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and paraformaldehyde. The resulting product is then purified through a series of chemical reactions and crystallization steps to yield 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride hydrochloride.
科学研究应用
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been the subject of extensive scientific research due to its potential for abuse and addiction. Studies have shown that the drug acts as a potent stimulant and has a similar mechanism of action to other drugs in the cathinone class, such as cocaine and amphetamines. 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been found to increase dopamine and norepinephrine levels in the brain, leading to feelings of euphoria and increased energy.
属性
IUPAC Name |
1-[2-(aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-5-4-6-13(9-12)10-15(18)17-8-3-2-7-14(17)11-16;/h4-6,9,14H,2-3,7-8,10-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMBFRSHSPGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)


![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)


![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)
